molecular formula C18H19N B3427416 (S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile CAS No. 59137-36-9

(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B3427416
CAS No.: 59137-36-9
M. Wt: 249.3 g/mol
InChI Key: DNJQGRFZQMOYGM-UHFFFAOYSA-N
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Description

(S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile is a chiral organic compound characterized by the presence of a biphenyl core substituted with a 2-methylbutyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Introduction of the 2-Methylbutyl Group: The 2-methylbutyl group can be introduced via a Grignard reaction, where 2-methylbutylmagnesium bromide reacts with the biphenyl core.

    Nitrile Group Addition: The nitrile group can be introduced through a cyanation reaction, such as the Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide.

Industrial Production Methods

Industrial production of (S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of chiral catalysts and reagents is crucial to maintain the stereochemistry of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylbutyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, aldehydes.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core provides a rigid scaffold, while the 2-methylbutyl and nitrile groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methylbutylamine: Shares the 2-methylbutyl group but lacks the biphenyl core and nitrile group.

    4’-Methyl[1,1’-biphenyl]-4-carbonitrile: Similar biphenyl core and nitrile group but lacks the 2-methylbutyl group.

Uniqueness

(S)-4’-(2-Methylbutyl)[1,1’-biphenyl]-4-carbonitrile is unique due to its combination of a chiral 2-methylbutyl group, a biphenyl core, and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.

Properties

IUPAC Name

4-[4-(2-methylbutyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-3-14(2)12-15-4-8-17(9-5-15)18-10-6-16(13-19)7-11-18/h4-11,14H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQGRFZQMOYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59137-36-9
Record name 59137-36-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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